2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[3-(Benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a benzenesulfonyl group, a fluorine atom, and a benzodioxole moiety, making it a molecule of interest for its unique structural and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to say exactly how “2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide” interacts with its targets. Similar compounds often work by binding to their target receptors and modulating their activity .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a wide range of effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized from catechol derivatives through cyclization reactions.
Final Coupling: The final step involves coupling the quinoline derivative with the benzodioxole derivative using acylation reactions, typically employing reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its quinoline and benzodioxole moieties
Medicine
In medicine, the compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The presence of the benzenesulfonyl group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: Lacks the fluorine and benzodioxole moieties.
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-sulfonamide: Contains a sulfonamide group but lacks the benzodioxole moiety.
N-(2H-1,3-Benzodioxol-5-yl)acetamide: Contains the benzodioxole moiety but lacks the quinoline core and benzenesulfonyl group.
Uniqueness
The uniqueness of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and benzodioxole moieties, along with the benzenesulfonyl group and fluorine atom, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O6S/c25-15-6-8-19-18(10-15)24(29)22(34(30,31)17-4-2-1-3-5-17)12-27(19)13-23(28)26-16-7-9-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGACHVBYTVFUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)F)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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